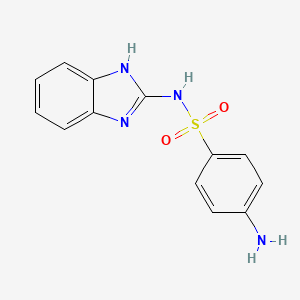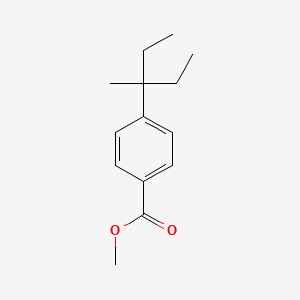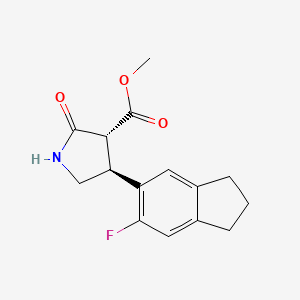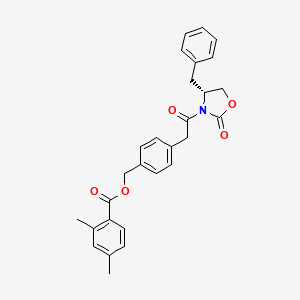![molecular formula C15H11ClN2 B12943294 7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine CAS No. 38040-79-8](/img/structure/B12943294.png)
7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine is a heterocyclic compound that belongs to the class of imidazo[1,2-f]phenanthridines. These compounds are known for their unique structural features and potential biological activities. The presence of a chlorine atom at the 7th position and the dihydroimidazo ring fused to the phenanthridine core makes this compound particularly interesting for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine typically involves the coupling and cyclization of 2-(2-Bromoaryl)imidazoles with cyclohexane-1,3-diones. This reaction is catalyzed by a recyclable magnetic metal-organic framework (MOF) such as Fe3O4@SiO2@MOF-199 in the presence of a base . The reaction conditions include heating the mixture in a suitable solvent like DMF at 60°C for 20 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of recyclable catalysts and one-pot sequential procedures, including reduction, dehydration, and oxidation, are promising approaches for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-f]phenanthridines.
Reduction: Reduction reactions can be used to modify the dihydroimidazo ring.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include MnO2 and other metal oxides.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products:
Oxidation: Imidazo[1,2-f]phenanthridines.
Reduction: Modified dihydroimidazo derivatives.
Substitution: Various substituted imidazo[1,2-f]phenanthridines.
Wissenschaftliche Forschungsanwendungen
7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits potential biological activities, including anti-tumor properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Used in the synthesis of organic light-emitting devices and other materials.
Wirkmechanismus
The mechanism of action of 7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in neurotransmission . Additionally, it may interact with DNA or proteins, leading to its anti-tumor effects .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-f]phenanthridine: The parent compound without the chlorine substitution.
2,3-Dihydroimidazo[1,2-f]phenanthridine: Similar structure but without the chlorine atom.
Zephycandidine A: A natural alkaloid with a similar imidazo[1,2-f]phenanthridine core.
Uniqueness: 7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine is unique due to the presence of the chlorine atom at the 7th position, which can influence its reactivity and biological activity. This substitution can enhance its potential as a pharmacological agent compared to its unsubstituted counterparts.
Eigenschaften
CAS-Nummer |
38040-79-8 |
|---|---|
Molekularformel |
C15H11ClN2 |
Molekulargewicht |
254.71 g/mol |
IUPAC-Name |
7-chloro-2,3-dihydroimidazo[1,2-f]phenanthridine |
InChI |
InChI=1S/C15H11ClN2/c16-10-5-6-14-13(9-10)11-3-1-2-4-12(11)15-17-7-8-18(14)15/h1-6,9H,7-8H2 |
InChI-Schlüssel |
KMDWKSYBWOTXEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C3=C(C=C(C=C3)Cl)C4=CC=CC=C4C2=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Racemic cis-4,6-dioxo-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B12943224.png)
![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943232.png)

![Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12943246.png)


![2-Bromo-8-(2,3,4-trifluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12943257.png)

![3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline](/img/structure/B12943263.png)
![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone](/img/structure/B12943270.png)


